4-Fluoro-3-nitrobenzamide 4-Fluoro-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 349-02-0
VCID: VC2268203
InChI: InChI=1S/C7H5FN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
SMILES: C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F
Molecular Formula: C7H5FN2O3
Molecular Weight: 184.12 g/mol

4-Fluoro-3-nitrobenzamide

CAS No.: 349-02-0

Cat. No.: VC2268203

Molecular Formula: C7H5FN2O3

Molecular Weight: 184.12 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-nitrobenzamide - 349-02-0

Specification

CAS No. 349-02-0
Molecular Formula C7H5FN2O3
Molecular Weight 184.12 g/mol
IUPAC Name 4-fluoro-3-nitrobenzamide
Standard InChI InChI=1S/C7H5FN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
Standard InChI Key XQKXDVBKKZWIAZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F
Canonical SMILES C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F

Introduction

Chemical Structure and Properties

4-Fluoro-3-nitrobenzamide features a benzene ring with three key functional groups: a fluorine atom at the 4-position (para), a nitro group at the 3-position (meta), and a carboxamide group extending from the 1-position. This arrangement creates distinctive electronic properties and reactivity patterns.

Identification Parameters

The compound is defined by several key chemical identifiers that facilitate its accurate recognition in scientific databases and literature:

ParameterValue
IUPAC Name4-fluoro-3-nitrobenzamide
CAS Number349-02-0
Molecular FormulaC₇H₅FN₂O₃
Molecular Weight184.12 g/mol
InChIInChI=1S/C7H5FN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
Canonical SMILESC1=CC(=C(C=C1C(=O)N)N+[O-])F

The molecular structure reveals a planar aromatic system with the nitro group positioned adjacent to the fluorine atom. This proximity has significant implications for the compound's reactivity, as the electron-withdrawing nitro group enhances the reactivity of the fluorine atom toward nucleophilic substitution reactions.

Physical Properties

4-Fluoro-3-nitrobenzamide typically exists as a crystalline solid with physical properties that reflect its molecular structure and intermolecular forces:

PropertyDescription
Physical StateCrystalline solid
StabilityStable under standard conditions; best stored in dry environments at room temperature
SolubilityModerately soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); limited solubility in water

The presence of both hydrogen bond donors (the amide NH₂) and acceptors (the carbonyl oxygen, nitro group) in the molecular structure enables 4-Fluoro-3-nitrobenzamide to form hydrogen bonds with appropriate partners, influencing its solubility profile and interactions with biological systems.

Synthesis and Preparation Methods

The preparation of 4-Fluoro-3-nitrobenzamide typically involves multiple synthetic steps, reflecting standard organic chemistry techniques for introducing functional groups onto aromatic rings. Several established routes exist for its preparation, each with specific advantages depending on the starting materials available.

Common Synthetic Routes

The most direct approach to synthesizing 4-Fluoro-3-nitrobenzamide involves nitration of 4-fluorobenzamide or amidation of an appropriately substituted benzoic acid derivative:

Synthetic RouteDescription
Nitration of 4-fluorobenzamideDirect nitration using mixed acid conditions (HNO₃/H₂SO₄) at controlled temperatures to introduce the nitro group at the 3-position
Amidation of 4-fluoro-3-nitrobenzoic acidConversion of the corresponding benzoic acid to an activated intermediate (acid chloride or mixed anhydride) followed by reaction with ammonia or ammonium salts
Functional group conversionReduction of a corresponding nitrile or ester to generate the amide functionality

The selective nitration of 4-fluorobenzamide requires careful control of reaction conditions to ensure regioselectivity, as the directing effects of the amide and fluorine groups must be balanced to favor the 3-position for nitration.

Industrial Scale Considerations

For larger-scale production, modifications to these synthetic routes may be necessary to address safety, efficiency, and environmental concerns:

ConsiderationImplementation
Handling of nitration reactionsSpecialized equipment for temperature control and safe handling of nitration mixtures
Continuous flow processesPotential use of flow chemistry to improve heat transfer and reaction control
Green chemistry approachesExploration of alternative, less hazardous nitrating agents or catalytic methods

These industrial adaptations aim to maintain high yields and purity while reducing hazards associated with traditional batch nitration procedures.

Chemical Reactivity

The chemical behavior of 4-Fluoro-3-nitrobenzamide is significantly influenced by the electronic effects of its functional groups. The electron-withdrawing nitro group adjacent to the fluorine atom creates a reactive center that can participate in various transformations.

Key Reaction Types

4-Fluoro-3-nitrobenzamide can undergo several characteristic reactions, each targeting different functional groups within the molecule:

Reaction TypeMechanismProducts
Nucleophilic Aromatic SubstitutionNucleophilic attack at the C-F position, facilitated by the adjacent nitro groupSubstituted 3-nitrobenzamides with various nucleophiles replacing the fluorine
Reduction of the Nitro GroupCatalytic hydrogenation or chemical reduction4-Fluoro-3-aminobenzamide
Hydrolysis of the AmideAcid- or base-catalyzed hydrolysis4-Fluoro-3-nitrobenzoic acid and ammonia
Amide Functional Group TransformationsDehydration, reduction, or other conversionsNitriles, amines, or other derivatives

The presence of the nitro group in the meta position relative to the amide creates a strong electron-withdrawing effect that can facilitate nucleophilic attack at the para position where the fluorine is attached. This reactivity pattern is particularly valuable in medicinal chemistry for creating libraries of structurally related compounds.

Reactivity in Biological Systems

In biological environments, 4-Fluoro-3-nitrobenzamide can potentially interact with nucleophilic groups in proteins and enzymes:

Biological NucleophilePotential Interaction
Cysteine ThiolsPossible covalent modification via displacement of fluorine
Lysine AminesPotential for nucleophilic aromatic substitution or amide interactions
Serine HydroxylsPossible hydrogen bonding or nucleophilic interactions

These interactions may underlie some of the observed biological activities of the compound, particularly its potential enzyme inhibitory properties. The ability to form covalent bonds with biological nucleophiles could contribute to both its therapeutic potential and possible toxicity profiles.

Biochemical Interactions and Mechanism of Action

The biological activity of 4-Fluoro-3-nitrobenzamide stems from its ability to interact with specific biomolecular targets through both covalent and non-covalent mechanisms. These interactions can influence cellular processes and potentially disrupt pathogenic systems.

Enzyme Inhibition

Research has identified several enzymes that may be affected by 4-Fluoro-3-nitrobenzamide:

EnzymeInhibition MechanismPotential Applications
AcetylcholinesteraseBinding to active site, potentially through covalent modificationNeurodegenerative disease research
ButyrylcholinesteraseSimilar mechanism to acetylcholinesterase inhibitionAlternative target in neurological disorders
Metabolic EnzymesModulation of enzymes involved in cellular energy productionCancer metabolism targeting

The compound has been reported to inhibit acetylcholinesterase at concentrations as low as 10 μM in vitro, suggesting potential applications in neuroscience research.

Cellular Signaling Effects

Beyond direct enzyme inhibition, 4-Fluoro-3-nitrobenzamide may influence broader cellular pathways:

Signaling PathwayObserved EffectCellular Consequence
Apoptosis SignalingModulation of genes involved in programmed cell deathPotential anticancer activity
Cell Cycle RegulationAltered expression of cell cycle checkpoint proteinsGrowth inhibition in rapidly dividing cells
Oxidative Stress ResponseEnhanced cellular stress through modification of redox-sensitive proteinsSelective toxicity to cells with compromised redox systems

These effects on cellular signaling networks may explain some of the observed biological activities, particularly the reported anticancer properties in melanoma models where treatment resulted in significant tumor volume reduction.

Research Applications

4-Fluoro-3-nitrobenzamide has found applications across multiple scientific disciplines, serving both as a research tool and as a starting point for developing compounds with therapeutic potential.

Antimicrobial Applications

One of the most promising research areas for 4-Fluoro-3-nitrobenzamide involves its antimicrobial properties:

Target PathogenObserved ActivityResearch Stage
Mycobacterium tuberculosisInhibitory activity against growthPreclinical investigation
Other Bacterial StrainsVariable activity depending on structural modificationsEarly research phase

The compound's activity against Mycobacterium tuberculosis suggests potential applications in tuberculosis research, although further structural optimization may be necessary to enhance potency and selectivity.

Cancer Research

Studies in oncology have revealed potential applications for 4-Fluoro-3-nitrobenzamide and its derivatives:

Cancer TypeResearch FindingsMechanism
Melanoma40% reduction in tumor volume in xenograft modelsPossibly related to metabolic disruption and oxidative stress
Other Cancer ModelsVarying degrees of antiproliferative activityMultiple potential mechanisms including enzyme inhibition

These findings highlight the compound's potential relevance to cancer research, particularly in the context of developing novel therapeutic approaches targeting melanoma and potentially other cancer types.

Synthetic Chemistry Applications

Beyond its direct biological applications, 4-Fluoro-3-nitrobenzamide serves as a valuable building block in synthetic organic chemistry:

ApplicationUtilityExample Products
Medicinal ChemistryScaffold for creating compound librariesVarious functionalized benzamides
Materials SciencePrecursor for specialty materialsFunctional polymers and materials with specific properties
Chemical ProbesTool for studying biological systemsFluorescent or affinity probes

The reactive sites in the molecule allow for selective modifications, making it a versatile intermediate in the development of more complex structures with tailored properties.

Comparative Analysis with Similar Compounds

Understanding the unique properties of 4-Fluoro-3-nitrobenzamide requires comparing it with structurally related compounds to identify structure-activity relationships.

Structural Analogues

Several compounds share structural similarities with 4-Fluoro-3-nitrobenzamide but exhibit different properties and applications:

CompoundStructural DifferenceComparative Properties
4-Fluoro-3-aminobenzamideAmino group instead of nitro groupLess reactive toward nucleophilic substitution; different hydrogen bonding pattern
4-Fluoro-2-nitrobenzamideNitro group at ortho positionDifferent electronic distribution and reactivity profile
4-Chloro-3-nitrobenzamideChlorine instead of fluorineSimilar electronic effects but potentially different reactivity kinetics
4-Fluoro-3-nitrobenzoic acidCarboxylic acid instead of amideDifferent solubility profile and hydrogen bonding capabilities
N-(4-Fluorophenyl)-3-nitrobenzamideDifferent structural arrangementLarger molecule with distinct physical and chemical properties; CAS 33489-69-9

This comparison reveals how subtle structural changes can significantly impact chemical reactivity, biological activity, and physical properties. The specific arrangement of the fluorine and nitro groups in 4-Fluoro-3-nitrobenzamide creates its unique property profile.

Activity Comparison

The biological activities of these structurally related compounds can vary significantly:

CompoundRelative Antimicrobial ActivityRelative Enzyme InhibitionOther Notable Differences
4-Fluoro-3-nitrobenzamideReference activityReference activityBaseline for comparison
4-Fluoro-3-aminobenzamideGenerally lowerDifferent enzyme selectivityOften used as a metabolite or synthetic intermediate
Related Halogenated NitrobenzamidesVariable depending on halogenDifferent binding profilesVarying physicochemical properties affecting bioavailability

These comparisons help researchers understand which structural features are critical for specific activities, guiding the rational design of new compounds with enhanced properties for particular applications.

Hazard TypeAssessmentPrecautionary Measures
Chemical ReactivityModerate reactivity due to nitro and fluoro groupsAvoid strong oxidizers and reducing agents
ToxicityLimited data available; assume potential toxicity based on structural featuresUse appropriate personal protective equipment
Environmental ConcernsPotential persistence in the environmentProper disposal according to local regulations

The nitro group presence suggests potential for sensitization and irritation, warranting careful handling procedures. As with many research chemicals, comprehensive toxicological data may be limited, necessitating a cautious approach.

Safety AspectRecommendation
Personal ProtectionGloves, lab coat, safety glasses; work in properly ventilated areas
StorageStore in tightly closed containers in a dry place at room temperature
DisposalFollow institutional guidelines for chemical waste disposal
Emergency ProceduresHave appropriate spill control materials available

These precautionary measures reflect standard practices for handling aromatic compounds containing nitro groups, which should be treated with appropriate caution in research environments.

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